N,N'-(oxydibenzene-3,1-diyl)bis(2,2-dimethylpropanamide)
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Overview
Description
N-(3-{3-[(2,2-DIMETHYLPROPANOYL)AMINO]PHENOXY}PHENYL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{3-[(2,2-DIMETHYLPROPANOYL)AMINO]PHENOXY}PHENYL)-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-aminophenol with 2,2-dimethylpropanoyl chloride to form an intermediate, which is then reacted with 3-bromophenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-{3-[(2,2-DIMETHYLPROPANOYL)AMINO]PHENOXY}PHENYL)-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-{3-[(2,2-DIMETHYLPROPANOYL)AMINO]PHENOXY}PHENYL)-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals
Mechanism of Action
The mechanism of action of N-(3-{3-[(2,2-DIMETHYLPROPANOYL)AMINO]PHENOXY}PHENYL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-{3-[(2,2-DIMETHYLPROPANOYL)AMINO]PHENYL}-D-PROLINAMIDE
- N-{3-[(2,2-DIMETHYLPROPANOYL)AMINO]PHENYL}ISONICOTINAMIDE
- N-{3-[(2,2-DIMETHYLPROPANOYL)AMINO]PHENYL}-2-FLUOROBENZAMIDE
Uniqueness
N-(3-{3-[(2,2-DIMETHYLPROPANOYL)AMINO]PHENOXY}PHENYL)-2,2-DIMETHYLPROPANAMIDE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various specialized applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H28N2O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[3-[3-(2,2-dimethylpropanoylamino)phenoxy]phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C22H28N2O3/c1-21(2,3)19(25)23-15-9-7-11-17(13-15)27-18-12-8-10-16(14-18)24-20(26)22(4,5)6/h7-14H,1-6H3,(H,23,25)(H,24,26) |
InChI Key |
LYXCYLGBMPLXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)OC2=CC=CC(=C2)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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